
Benzyl 3,4-dihydroxybenzoate
Overview
Description
Benzyl 3,4-dihydroxybenzoate is a useful research compound. Its molecular formula is C14H12O4 and its molecular weight is 244.24 g/mol. The purity is usually 95%.
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Chemical Reactions Analysis
Key Steps:
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Protection of Hydroxyl Groups :
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Esterification :
Hydrolysis and Deprotection Reactions
The ester and benzyl ether groups in this compound are susceptible to hydrolysis and cleavage under specific conditions.
Ester Hydrolysis
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Acidic Hydrolysis : HCl in aqueous/organic solvents (e.g., ethyl acetate) also cleaves the ester bond but may require longer reaction times .
Benzyl Ether Deprotection
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Hydrogenolysis : Catalytic hydrogenation (H₂/Pd-C) removes benzyl groups, yielding 3,4-dihydroxybenzoic acid .
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Oxidative Cleavage : Oxidizing agents like BCl₃/pentamethylbenzene at low temperatures selectively cleave benzyl ethers without affecting the ester .
Oxidation Reactions
The benzyl moiety and phenolic hydroxyl groups participate in oxidation reactions:
Benzyl Group Oxidation
Phenolic Hydroxyl Oxidation
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Oxidants like NaIO₄ or TEMPO convert hydroxyl groups to quinones, though this reaction is less studied for this compound .
Functionalization and Derivatives
The hydroxyl groups enable further modifications:
Acylation
Alkylation
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Reaction with alkyl halides (e.g., methyl iodide) in DMF/K₂CO₃ introduces alkyl ethers at the hydroxyl positions .
Biological Activity
While beyond strict chemical reactivity, this compound derivatives exhibit tyrosinase inhibitory activity (IC₅₀ < 10 μM) . Competitive inhibition mechanisms suggest interactions with the enzyme’s active site .
Properties
CAS No. |
80003-86-7 |
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Molecular Formula |
C14H12O4 |
Molecular Weight |
244.24 g/mol |
IUPAC Name |
benzyl 3,4-dihydroxybenzoate |
InChI |
InChI=1S/C14H12O4/c15-12-7-6-11(8-13(12)16)14(17)18-9-10-4-2-1-3-5-10/h1-8,15-16H,9H2 |
InChI Key |
WOLNKQJMEVXQKB-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)COC(=O)C2=CC(=C(C=C2)O)O |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)C2=CC(=C(C=C2)O)O |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
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